molecular formula C15H15F3N4O2 B10959098 (1Z)-N'-{[(4-methylphenyl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide

(1Z)-N'-{[(4-methylphenyl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide

Cat. No.: B10959098
M. Wt: 340.30 g/mol
InChI Key: UFPGYONANBPZBU-UHFFFAOYSA-N
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Description

(1Z)-N’-[(4-METHYLBENZOYL)OXY]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-[(4-METHYLBENZOYL)OXY]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl group. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The final step involves coupling the pyrazole derivative with the appropriate benzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-[(4-METHYLBENZOYL)OXY]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups in biological systems.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (1Z)-N’-[(4-METHYLBENZOYL)OXY]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, in its role as an anti-inflammatory agent, the compound may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-N’-[(4-METHYLBENZOYL)OXY]-2-[5-METHYL-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    (1Z)-N’-[(4-METHYLBENZOYL)OXY]-2-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE: Similar structure but with variations in the position of the trifluoromethyl group.

Uniqueness

The presence of both the trifluoromethyl group and the pyrazole ring in (1Z)-N’-[(4-METHYLBENZOYL)OXY]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE makes it unique compared to other similar compounds

Properties

Molecular Formula

C15H15F3N4O2

Molecular Weight

340.30 g/mol

IUPAC Name

[(Z)-[1-amino-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethylidene]amino] 4-methylbenzoate

InChI

InChI=1S/C15H15F3N4O2/c1-9-3-5-11(6-4-9)14(23)24-21-13(19)8-22-10(2)7-12(20-22)15(16,17)18/h3-7H,8H2,1-2H3,(H2,19,21)

InChI Key

UFPGYONANBPZBU-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(/CN2C(=CC(=N2)C(F)(F)F)C)\N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(CN2C(=CC(=N2)C(F)(F)F)C)N

Origin of Product

United States

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